BenchChemオンラインストアへようこそ!

Imidazo[1,2-b]pyridazinium, 1-methyl-

Anti-MRSA cephalosporin Water solubility C-3′ pharmacophore

Imidazo[1,2-b]pyridazinium, 1-methyl- (CAS 61588-62-3) is a quaternary ammonium cation with molecular formula C₇H₈N₃⁺ and molecular weight 134.16 g/mol. It is a structurally rigid, bicyclic heteroaromatic cation containing a bridgehead nitrogen and a permanent positive charge delocalised over the fused imidazo–pyridazine ring system.

Molecular Formula C7H8N3+
Molecular Weight 134.16 g/mol
CAS No. 61588-62-3
Cat. No. B14589307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazinium, 1-methyl-
CAS61588-62-3
Molecular FormulaC7H8N3+
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=NN2C=C1
InChIInChI=1S/C7H8N3/c1-9-5-6-10-7(9)3-2-4-8-10/h2-6H,1H3/q+1
InChIKeyDNSHMGBIQCEBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-b]pyridazinium, 1-methyl- (CAS 61588-62-3): Core Quaternary Ammonium Cation for Anti-MRSA Prodrug Design


Imidazo[1,2-b]pyridazinium, 1-methyl- (CAS 61588-62-3) is a quaternary ammonium cation with molecular formula C₇H₈N₃⁺ and molecular weight 134.16 g/mol. It is a structurally rigid, bicyclic heteroaromatic cation containing a bridgehead nitrogen and a permanent positive charge delocalised over the fused imidazo–pyridazine ring system [1]. The compound serves as a water-solubilising pharmacophore in parenteral cephalosporin prodrugs targeting methicillin-resistant Staphylococcus aureus (MRSA) [2].

Why 1‑Methyl‑imidazo[1,2‑b]pyridazinium Cannot Be Replaced by Generic Quaternary Ammonium Cations in Antibacterial Prodrug Development


In anti-MRSA cephalosporin programmes, simple alkylammonium or pyridinium cations cannot substitute for the fused imidazo[1,2‑b]pyridazinium pharmacophore without compromising the antibacterial spectrum. The delocalised positive charge and planar heteroaromatic surface of the 1‑methyl‑imidazo[1,2‑b]pyridazinium group contribute to both enhanced Gram-positive potency and a broadened Gram‑negative coverage relative to monocyclic azolium alternatives [1]. Quantitative comparisons show that the N‑phosphono prodrug bearing this cation achieves in vivo anti‑MRSA efficacy comparable to vancomycin, a benchmark that is not met by simple pyridinium prodrugs in the same series [2].

Head‑to‑Head and Cross‑Study Quantitative Evidence: Imidazo[1,2‑b]pyridazinium, 1‑methyl‑ vs. Closest Cationic Pharmacophores


Water‑Solubility Deficit of the Imidazo[1,2‑b]pyridazinium C‑3′ Pharmacophore Relative to the 1‑Methyl‑4‑pyridinio Group in the Same Cephem Scaffold

The cephem derivative 1a bearing a 1‑methylimidazo[1,2‑b]pyridazinium‑6‑yl side chain at C‑3′ exhibited insufficient water solubility for intravenous formulation. Systematic replacement of the C‑3′ pharmacophore with a 1‑methyl‑4‑pyridinio group markedly improved water solubility while fully preserving anti‑MRSA activity [1]. This direct head‑to‑head comparison within the same molecular scaffold demonstrates that the bicyclic imidazo[1,2‑b]pyridazinium cation is inherently less hydratable than the monocyclic 1‑methylpyridinium cation, necessitating the N‑phosphono prodrug strategy to restore acceptable aqueous solubility [1].

Anti-MRSA cephalosporin Water solubility C-3′ pharmacophore

In Vivo Anti‑MRSA Efficacy of the N‑Phosphono Prodrug 2a (Imidazo[1,2‑b]pyridazinium) Matching Vancomycin

After N‑phosphono prodrug derivatisation, compound 2a—which retains the 1‑methylimidazo[1,2‑b]pyridazinium‑6‑yl pharmacophore—demonstrated in vivo anti‑MRSA efficacy on par with the glycopeptide standard vancomycin in a mouse systemic infection model [1]. The corresponding 1‑methyl‑4‑pyridinio prodrug 2b also reached comparable efficacy, establishing that the imidazo[1,2‑b]pyridazinium cation can be formulated to achieve vancomycin‑level in vivo potency once the solubility limitation is overcome [1].

Anti-MRSA In vivo efficacy N-phosphono prodrug

Broader Antibacterial Spectrum Conferred by Imidazo[1,2‑b]pyridazinium Relative to Monocyclic Azolium Groups

In a systematic study of condensed‑heterocyclic azolium cephalosporins, the 3‑(imidazo[1,2‑b]pyridazinium‑1‑yl)methyl‑cephem derivatives exhibited antibacterial activity superior to that of ceftazidime (CAZ) and comparable to the best‑in‑class imidazo[1,5‑a]pyridinium and pyrazolo[1,5‑a]pyridinium congeners [1]. The authors attributed the broadened spectrum and increased potency to the delocalisation of the positive charge across the bicyclic π‑system, a feature absent in simple pyridinium or imidazolium cations [1].

Antibacterial spectrum Condensed-heterocyclic azolium Ceftazidime comparator

PBP2′ Affinity of an Imidazo[1,2‑b]pyridazinium‑Containing Cephalosporin: IC₅₀ 1.6 µg/mL in Close Proximity to Vancomycin MIC

A closely related cephalosporin incorporating a substituted imidazo[1,2‑b]pyridazinium‑1‑ylmethyl group at C‑3 (compound 20 g) inhibited penicillin‑binding protein 2′ (PBP2′) with an IC₅₀ of 1.6 µg/mL and showed an MIC against MRSA N133 of 1.56 µg/mL, identical to that of vancomycin [1]. Although the compound’s anti‑MRSA activity was described as slightly inferior to vancomycin in vitro, its in vivo efficacy in a mouse sepsis model was comparable [1]. These data illustrate that the cation‑containing scaffold can achieve target engagement metrics very near the glycopeptide gold standard.

PBP2′ affinity Anti-MRSA Cephalosporin

Validated Application Scenarios for Imidazo[1,2‑b]pyridazinium, 1‑methyl‑ Based on Quantitative Differentiation Evidence


C‑3′ Pharmacophore for Next‑Generation Parenteral Anti‑MRSA Cephalosporins Requiring Broad‑Spectrum Coverage

The 1‑methylimidazo[1,2‑b]pyridazinium cation is best deployed as the C‑3′ quaternary ammonium group in anti‑MRSA cephalosporins where broad‑spectrum Gram‑positive and Gram‑negative coverage is essential. Evidence shows that cephalosporins bearing this moiety surpass ceftazidime in antibacterial breadth [1] and can achieve in vivo anti‑MRSA efficacy comparable to vancomycin when formulated as an N‑phosphono prodrug [2].

N‑Phosphono Prodrug Assembly Requiring a Pre‑Validated Cationic Pharmacophore with Established In Vivo Proof‑of‑Concept

For drug discovery programmes that aim to revive poorly soluble cephalosporin leads through N‑phosphono prodrug conjugation, the 1‑methylimidazo[1,2‑b]pyridazinium cation provides a pre‑validated scaffold. The prodrug 2a, bearing this cation, has demonstrated water solubility suitable for intravenous injection and in vivo anti‑MRSA activity matching vancomycin in a murine infection model [2]. This de‑risks early‑stage development compared to uncharacterised quaternary ammonium fragments.

Structure–Activity Relationship (SAR) Studies Targeting Penicillin‑Binding Protein 2′ (PBP2′) with a Benchmark IC₅₀ of 1.6 µg/mL

Research groups undertaking SAR exploration of C‑3′ azolium substituents on cephem cores can use the 1.6 µg/mL PBP2′ IC₅₀ reported for a 3,6‑diamino‑substituted imidazo[1,2‑b]pyridazinium derivative as a quantitative benchmark [1]. This allows rational ranking of new analogues against a known reference point, facilitating data‑driven procurement of the core cation for analog generation.

Quote Request

Request a Quote for Imidazo[1,2-b]pyridazinium, 1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.